2-hydroxypropane-1,2,3-tricarboxylic acid

Description

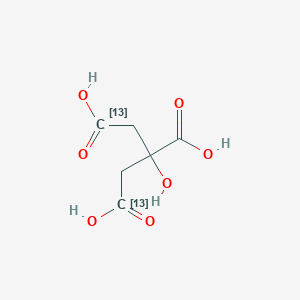

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438005 | |

| Record name | Citric acid-1,5-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224054-26-6, 302912-06-7 | |

| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic-1,3-13C2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224054-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citric acid-1,5-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302912-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 2 Hydroxypropane 1,2,3 Tricarboxylic Acid

The Tricarboxylic Acid Cycle (Krebs Cycle/TCA Cycle)

The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism. britannica.comnumberanalytics.comwou.edu It is the final common pathway for the oxidation of carbohydrates, fats, and proteins, which are converted into acetyl-CoA. microbenotes.com This cycle is fundamental for generating energy in the form of adenosine (B11128) triphosphate (ATP) and providing precursors for various biosynthetic pathways. britannica.comteachmephysiology.comunacademy.com

Core Enzymatic Reactions and Metabolic Intermediates

Table 1: Core Enzymatic Reactions and Intermediates of the TCA Cycle

| Step | Substrate(s) | Enzyme | Product(s) | Key Reaction Type |

| 1 | Acetyl-CoA + Oxaloacetate + H₂O | Citrate (B86180) Synthase | Citrate + CoA-SH | Condensation |

| 2 | Citrate | Aconitase | Isocitrate | Isomerization |

| 3 | Isocitrate + NAD⁺ | Isocitrate Dehydrogenase | α-Ketoglutarate + NADH + H⁺ + CO₂ | Oxidative Decarboxylation |

| 4 | α-Ketoglutarate + NAD⁺ + CoA-SH | α-Ketoglutarate Dehydrogenase Complex | Succinyl-CoA + NADH + H⁺ + CO₂ | Oxidative Decarboxylation |

| 5 | Succinyl-CoA + GDP + Pi | Succinyl-CoA Synthetase | Succinate (B1194679) + GTP + CoA-SH | Substrate-Level Phosphorylation |

| 6 | Succinate + FAD | Succinate Dehydrogenase | Fumarate (B1241708) + FADH₂ | Dehydrogenation |

| 7 | Fumarate + H₂O | Fumarase | Malate | Hydration |

| 8 | Malate + NAD⁺ | Malate Dehydrogenase | Oxaloacetate + NADH + H⁺ | Dehydrogenation |

Data sourced from multiple references. britannica.comteachmephysiology.comlibretexts.org

Biochemical Regulation of Cycle Flux

The flux through the TCA cycle is tightly regulated to meet the cell's energy demands. numberanalytics.comlibretexts.org Regulation occurs at several key points, primarily through substrate availability, product inhibition, and allosteric regulation of key enzymes. news-medical.net The main regulatory enzymes are those that catalyze the irreversible steps of the cycle: citrate synthase, isocitrate dehydrogenase, and the α-ketoglutarate dehydrogenase complex. nih.govditki.com

Citrate Synthase: This enzyme is inhibited by high concentrations of ATP, NADH, succinyl-CoA, and citrate itself, signaling a high-energy state in the cell. libretexts.orgnews-medical.netgpnotebook.com The availability of its substrates, acetyl-CoA and oxaloacetate, also plays a crucial role in its activity. libretexts.org

Isocitrate Dehydrogenase: This is a major control point. It is allosterically activated by ADP, indicating a need for more energy, and inhibited by ATP and NADH. numberanalytics.comnews-medical.net

α-Ketoglutarate Dehydrogenase Complex: Similar to isocitrate dehydrogenase, this complex is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP. news-medical.net

Subcellular Compartmentalization in Eukaryotic and Prokaryotic Organisms

The location of the TCA cycle within the cell differs between eukaryotes and prokaryotes, reflecting their distinct cellular architectures.

Eukaryotic Organisms: In eukaryotes, the reactions of the TCA cycle take place in the matrix of the mitochondria. britannica.comkhanacademy.orgnih.gov All the enzymes of the cycle are located in the mitochondrial matrix, with the exception of succinate dehydrogenase, which is embedded in the inner mitochondrial membrane and also participates in the electron transport chain. microbenotes.comnih.gov The pyruvate (B1213749) generated from glycolysis in the cytoplasm is transported into the mitochondria to be converted into acetyl-CoA, which then enters the TCA cycle. microbenotes.comteachmephysiology.com

Prokaryotic Organisms: Prokaryotic cells, such as bacteria, lack mitochondria and other membrane-bound organelles. quora.comquora.com Consequently, the enzymes of the TCA cycle are located in the cytoplasm. microbenotes.comquora.comwikipedia.org The proton gradient required for ATP synthesis is generated across the cell's plasma membrane instead of the inner mitochondrial membrane. wikipedia.org

Anaplerotic and Cataplerotic Contributions within Cellular Metabolism

Cataplerotic Reactions: These are reactions that draw intermediates out of the TCA cycle to be used in various biosynthetic pathways. annualreviews.orgnih.gov For example, citrate can be transported out of the mitochondria to the cytoplasm to provide acetyl-CoA for fatty acid and cholesterol synthesis. nih.gov α-Ketoglutarate and oxaloacetate are precursors for the synthesis of several amino acids (like glutamate (B1630785) and aspartate) and purines. ttuhsc.eduresearchgate.net

Anaplerotic Reactions: To replenish the intermediates that are removed from the cycle for biosynthesis, cells utilize anaplerotic ("filling up") reactions. wikipedia.orgvedantu.com These reactions ensure that the concentration of TCA cycle intermediates remains sufficient to support the cycle's function. researchgate.net The most important anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org Other anaplerotic pathways include the breakdown of certain amino acids to yield α-ketoglutarate, succinyl-CoA, fumarate, or oxaloacetate. researchgate.net

The balance between cataplerotic and anaplerotic reactions is crucial for maintaining cellular homeostasis. wikipedia.orgresearchgate.net

Research on Alternative and Reversed Cycle Pathways

While the oxidative TCA cycle is the standard pathway in most aerobic organisms, some organisms, particularly certain microorganisms, can utilize alternative or reversed versions of the cycle.

The reductive TCA cycle (rTCA) , also known as the reverse Krebs cycle, is a metabolic pathway that fixes carbon dioxide into organic compounds. nih.gov Instead of oxidizing acetyl-CoA to produce CO₂, the rTCA cycle uses energy to convert CO₂ into acetyl-CoA and other organic molecules. This pathway is found in some anaerobic and microaerophilic bacteria and archaea. Key enzymatic differences from the oxidative cycle include the use of ATP-citrate lyase to cleave citrate into acetyl-CoA and oxaloacetate, and the use of strong reducing agents to drive the reactions in the reverse direction. nih.gov Research has also identified variations in the TCA cycle in pathogenic bacteria, where intermediates can act as signals to regulate virulence factors. nih.gov

Microbial Biosynthesis of 2-hydroxypropane-1,2,3-tricarboxylic acid

The industrial production of citric acid is dominated by microbial fermentation, with the filamentous fungus Aspergillus niger being the primary microorganism used. scielo.brmdpi.comnih.gov This process accounts for approximately 99% of the world's citric acid production. nih.gov

Aspergillus niger is favored for its high production yields and its ability to ferment a variety of inexpensive raw materials. gsconlinepress.comnih.gov The fermentation is typically carried out using submerged fermentation techniques, where the fungus is grown in a liquid medium within large fermenters. oup.commicrobenotes.com Surface fermentation and solid-state fermentation are also used, though less commonly for large-scale production. scielo.brmicrobenotes.com

The biochemical basis for the high accumulation of citric acid by A. niger involves specific metabolic conditions. The process is usually conducted under high concentrations of a carbon source (like sucrose (B13894) or molasses), a limited supply of nitrogen and phosphate (B84403), and a low pH (around 2-3). microbenotes.comnih.govnih.gov These conditions inhibit the enzymes isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, leading to the accumulation of citrate, which is then exported out of the mitochondria and the cell. microbenotes.comyoutube.com

Table 2: Microorganisms Involved in Citric Acid Production

| Microorganism | Type | Key Characteristics |

| Aspergillus niger | Fungus | Primary industrial producer, high yield, utilizes various carbon sources. scielo.brnih.govwikipedia.org |

| Candida sp. (e.g., Yarrowia lipolytica) | Yeast | Can produce citric acid from n-alkanes and carbohydrates. microbenotes.comnih.gov |

| Penicillium sp. | Fungus | Some species can accumulate citric acid. microbenotes.comnih.gov |

| Bacillus sp. | Bacteria | Some strains have been shown to produce citric acid. oup.com |

Data compiled from multiple sources. scielo.broup.commicrobenotes.comnih.govnih.govwikipedia.org

Research continues to focus on optimizing fermentation conditions, developing improved microbial strains through genetic engineering, and utilizing alternative, low-cost substrates from agro-industrial wastes to enhance the efficiency and sustainability of citric acid production. gsconlinepress.commdpi.comnih.gov

Research on Key Microorganisms and Strain Characterization

The commercial synthesis of citric acid is dominated by a select group of microorganisms, with the filamentous fungus Aspergillus niger being the most prominent. nih.govresearchgate.net However, yeasts such as Yarrowia lipolytica and various Candida species have also been extensively studied and utilized for their production capabilities. nih.govscielo.brpsu.edu

Aspergillus niger : This fungus is the workhorse of the citric acid industry, responsible for a majority of global production. nih.govresearchgate.net Its popularity stems from its ability to produce high yields of citric acid from a variety of cheap carbohydrate sources like molasses and starch-based media. scielo.brpsu.eduoup.com Strains like A. niger ATCC 1015 are well-documented for their efficiency. nih.gov Research has shown that A. niger grows well at a low pH (around 2.5–3.5), which helps to prevent contamination and favors citric acid accumulation. psu.edu

Yarrowia lipolytica : This yeast has emerged as a promising alternative to A. niger. researchgate.net It offers several advantages, including higher productivity rates, easier cultivation, and the ability to utilize a broader range of substrates, including n-alkanes, glycerol, oils, and fatty acids. nih.govnih.gov A key condition for citric acid overproduction in Y. lipolytica is the limitation of certain nutrients, typically nitrogen, in the presence of excess carbon. mdpi.com Different strains exhibit varying efficiencies; for instance, the wild strain Y. lipolytica A-101 can produce over 65 g/L of citric acid from glucose and glycerol. mdpi.com

Candida species : Various species of the yeast Candida, such as C. guilliermondii, C. tropicalis, and C. parapsilosis, have been recognized for their citric acid production potential since the 1960s. nih.govnih.gov They can ferment a range of carbon sources, including soy biodiesel-based crude glycerol. nih.govtandfonline.com Studies have demonstrated that under specific conditions, some Candida species can achieve citric acid yields comparable to or even higher than those of Y. lipolytica. nih.gov For example, C. guilliermondii ATCC 9058 has been identified as a particularly effective producer from crude glycerol. nih.govtandfonline.com

Table 1: Comparative Citric Acid Production by Key Microorganisms

Microorganism Common Substrates Reported Production/Yield Key Characteristics References Aspergillus niger Sucrose, Molasses, Starch-based media, Fruit Wastes Up to 90 g/L from sucrose; 280 g/kg from cassava bagasse High yields, tolerates low pH, dominates industrial production. [1, 10, 15, 32] Yarrowia lipolytica Glucose, Glycerol, n-alkanes, Oils Up to 115 g/L from glycerol; yield of 0.90 g/g High productivity, uses diverse substrates, less prone to contamination. [9, 22] Candida guilliermondii Crude Glycerol, Glucose 10.4 g/L from 60 g/L crude glycerol Efficiently utilizes biodiesel by-products. psu.edu Candida tropicalis Banana Peel, Glucose Up to 113.6 g/L under optimized conditions Shows high potential with optimized solid-state fermentation.

Advanced Analytical Methodologies for 2 Hydroxypropane 1,2,3 Tricarboxylic Acid Research

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and quantification of organic acids from complex matrices. thermofisher.com High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UPLC), and Ion Chromatography (IC) are particularly prominent in citric acid analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are widely employed for the determination of 2-hydroxypropane-1,2,3-tricarboxylic acid. These methods separate compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For polar organic acids like citric acid, reversed-phase columns, such as C18, are commonly used. e3s-conferences.orgbohrium.com However, due to the high polarity of citric acid, achieving adequate retention can be challenging.

UPLC systems, by using smaller particle-sized columns (typically under 2 µm), operate at higher pressures than traditional HPLC, resulting in significantly faster analysis times and improved resolution and sensitivity. The detection of this compound is often performed using ultraviolet (UV) detectors, typically at wavelengths between 200 and 210 nm, where the carboxyl group absorbs light. oiv.intshimadzu.com Photodiode Array (PDA) detectors can also be used, offering the advantage of acquiring spectral data across a range of wavelengths.

Recent advancements include the use of specialized columns, such as those with phenyl-hexyl ligands or charged surface hybrid (CSH) technology, which mitigate interactions between the analyte and the metal surfaces of the column and system, thereby improving peak shape and sensitivity. For instance, the use of an ACQUITY Premier CSH Phenyl-Hexyl Column has been shown to significantly enhance the peak area and shape for citric acid compared to standard columns.

| Technique | Column | Mobile Phase | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | 0.1% Phosphoric acid solution | UV (210 nm) | Simultaneous analysis of citric acid and D-isoascorbic acid in beverages. e3s-conferences.org | e3s-conferences.org |

| HPLC | Strong cation (H+) exchange resin (e.g., HPX-87 H) | 0.0125 M Sulfuric acid solution | UV (210 nm) | Separation of citric, lactic, and acetic acids in wine. oiv.int | oiv.int |

| UPLC | ACQUITY Premier CSH Phenyl-Hexyl | Gradient of 10 mM sodium phosphate (B84403) buffer and acetonitrile | PDA | Improved peak shape and sensitivity for citric acid in sports and energy drinks. | |

| UPLC-MS | ACQUITY Premier CSH Phenyl-Hexyl | Formic acid in water/acetonitrile | QDa Mass Detector (SIR mode) | Highly selective and sensitive analysis of 14 organic acids in various beverages. |

Ion Chromatography

Ion Chromatography (IC) is a powerful technique specifically designed for the analysis of ionic species. metrohm.com It is the method of choice for separating a wide variety of organic acids. thermofisher.com In the context of this compound, anion-exchange chromatography is used. The separation is based on the interaction of the negatively charged carboxylate ions with a positively charged stationary phase. shimadzu.com

A key component of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent (mobile phase) while enhancing the conductivity of the analyte ions. This significantly improves the signal-to-noise ratio and allows for highly sensitive detection using a conductivity detector. shimadzu.com Combining IC with mass spectrometry (IC-MS) provides even greater selectivity and sensitivity, enabling the accurate quantification of co-eluting organic acids and analysis in complex matrices like herbal beverages or wastewater. thermofisher.commetrohm.comthermofisher.com

| Technique | Column | Eluent | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| IC-Conductivity | Anion Exchange (e.g., Metrosep A Supp 19) | Potassium Hydroxide (B78521) (KOH) gradient | Suppressed Conductivity | Fast and robust quantification of organic acids in soft drinks. metrohm.com | metrohm.com |

| IC-MS | Dionex IonPac AS11-HC-4µm | KOH gradient | Suppressed Conductivity and MS | Determination of 13 organic acids in herbal beverages, resolving co-eluting peaks. thermofisher.com | thermofisher.com |

| Ion-Exclusion Chromatography | Cation exchange polymer (H+ type) | Acidic mobile phase (e.g., sulfuric acid) | Conductivity | Commonly used for organic acid analysis, separating them from inorganic anions. shimadzu.comthermofisher.com | shimadzu.comthermofisher.com |

Spectroscopic and Other Instrumental Methods

Beyond chromatography, several other instrumental methods offer rapid and often non-destructive analysis of this compound.

Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy

FT-NIR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of near-infrared radiation by a sample. abb.com It has been successfully applied to quantify this compound in various matrices, including fermentation broths and fruit juices. abb.comnih.gov The method requires no sample preparation, making it a simpler and faster alternative to wet-chemical methods like titration. selectscience.netabb.com

The analysis relies on building multivariate calibration models, such as Partial Least Squares (PLS) regression, which correlate the spectral data with concentrations determined by a reference method (e.g., HPLC). nih.govresearchgate.net Studies have shown that FT-NIR can produce models with strong correlations for citric acid quantification. For example, one study on orange juices reported a correlation coefficient (r) of 0.77 between NIR predictions and reference values. nih.gov Another study demonstrated that FT-NIR could successfully determine citric acid concentrations in fermentation solutions, even in the presence of suspended particles. abb.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is an excellent technique for analyzing small, highly charged molecules like this compound. chromatographyonline.comnih.gov The method separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused-silica capillary. CE offers advantages such as high separation efficiency, short analysis times (often under 5 minutes), low sample and reagent consumption, and reduced cost. chromatographyonline.comlumexinstruments.com

Detection in CE is most frequently achieved using indirect UV detection, where a UV-absorbing compound (a chromophore) is added to the background electrolyte. The analytes displace this chromophore, causing a decrease in absorbance that is detected as a peak. chromatographyonline.com The technique has been successfully used to determine organic acids in diverse samples, including beverages, plant tissues, and herbal medicines. lumexinstruments.comjove.comnih.gov

Method Validation and Research Applications

The validation of any analytical method is critical to ensure its reliability, accuracy, and precision for its intended purpose. Standard validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govipcol.com

Research has demonstrated the successful validation of HPLC, IC, and CE methods for this compound analysis. For example, a validated HPLC-UV method for organic acids in fruit juices showed excellent linearity, with relative standard deviation (RSD) values for repeatability below 2.3% and reproducibility below 5.0%. bohrium.comcore.ac.uk The LOD and LOQ for citric acid in this method were 3.31 µg/mL and 11.03 µg/mL, respectively. bohrium.comcore.ac.uk Another study developing an HPLC-CAD method for a citric acid-based cleaner reported an LOD of 60 ng and an LOQ of 189 ng. ipcol.com IC-MS methods have demonstrated linearity with coefficients of determination (R²) greater than 0.99 over concentration ranges from low parts-per-billion (ppb) to several thousand ppb. chromatographyonline.com

These validated methods are applied in a wide range of research areas. They are used for quality control in the food and beverage industry to verify product authenticity, monitor fermentation processes, and ensure consistent flavor profiles. selectscience.netub.edu In pharmaceutical research, they are used for the quantitation of organic acids in complex drug products and for cleaning validation to ensure no residue remains on manufacturing equipment. nih.govipcol.com

| Technique | Parameter | Result for Citric Acid | Matrix/Application | Reference |

|---|---|---|---|---|

| HPLC-UV | Linearity (r²) | >0.99 | Beverages | e3s-conferences.org |

| HPLC-UV | LOD / LOQ | 3.31 µg/mL / 11.03 µg/mL | Fruits and Juices | bohrium.comcore.ac.uk |

| HPLC-UV | Recovery | 95-100% | Fruits and Juices | core.ac.uk |

| HPLC-CAD | LOD / LOQ | 60 ng / 189 ng | Cleaning Validation | ipcol.com |

| IC-MS | Linearity (R²) | >0.99 | Beverages and Biomass | chromatographyonline.com |

| FT-NIR | Correlation (r) | 0.77 | Oranges | nih.gov |

Sample Preparation and Quantification in Diverse Research Matrices (e.g., fermentation broth, environmental samples)

The complexity of the sample matrix dictates the necessary preparation steps to isolate this compound and remove interfering substances before quantification.

Fermentation Broth Fermentation broths are complex mixtures containing the desired product, residual substrates, microbial biomass, and various metabolites. wjpls.orgredalyc.org A primary step in sample preparation is the removal of biomass, which is typically achieved by centrifugation or filtration. redalyc.orgnih.gov For instance, in the analysis of broth from Aspergillus niger fermentations, samples are often centrifuged, and the resulting supernatant is filtered through a 0.2 μm filter before injection into an HPLC system. redalyc.org In some cases, to improve quantification and reduce interferences from other medium components, Solid-Phase Extraction (SPE) is employed as a cleanup step. redalyc.orgredalyc.org For quantification in fermentation processes, FT-NIR spectroscopy has been explored as a rapid alternative that requires no sample preparation, providing a quicker method for reaction monitoring. abb.com

Environmental Samples Analysis in environmental matrices, such as workplace air or water, requires specific sampling and preparation techniques. For workplace air, sampling is performed by drawing a defined volume of air through a glass fibre filter. publisso.de The collected this compound is then extracted from the filter using a dilute sodium hydroxide solution before HPLC analysis. publisso.de For aqueous environmental samples, where concentrations can be low and other weak acids/bases may be present, a titration-based method has been developed. researchgate.net This method may require a preliminary step using a cation exchanger to remove interfering ions like Mg²⁺ and Ca²⁺, which can form complexes with citrate (B86180). researchgate.net

| Matrix | Sample Preparation Steps | Quantification Method | Source(s) |

| Fermentation Broth | Centrifugation to remove biomass; Filtration of supernatant (e.g., 0.2 μm PTFE filter). | HPLC-DAD | redalyc.org |

| Solid-Phase Extraction (SPE) for cleanup after initial filtration. | HPLC-DAD | redalyc.orgredalyc.org | |

| None required. | FT-NIR Spectroscopy | abb.com | |

| Centrifugation to remove pellets; Supernatant used directly. | Spectrophotometry (Pyridine-acetic anhydride (B1165640) method) | nih.gov | |

| Workplace Air | Air drawn through a glass fibre filter; Extraction of filter with sodium hydroxide solution. | HPLC with UV detection | publisso.de |

| Aqueous Environmental Samples | Cation exchange to remove interfering cations (e.g., Mg²⁺, Ca²⁺). | Titration | researchgate.net |

| Biological Tissue | Homogenization in a suitable buffer; Centrifugation and filtration. | Enzymatic Assay | megazyme.com |

| Fruit Juices | Dilution; Filtration for turbid juices; Decolorizing with PVPP for intensely colored juices. | Enzymatic Assay / HPLC | megazyme.comr-biopharm.com |

Research Applications and Biological Roles of 2 Hydroxypropane 1,2,3 Tricarboxylic Acid

In Microbial Systems and Industrial Biotechnology Research

The industrial production of 2-hydroxypropane-1,2,3-tricarboxylic acid is a prime example of a highly successful biotechnological process, predominantly relying on microbial fermentation. mdpi.comelchemy.com The filamentous fungus Aspergillus niger is the primary microorganism used for this purpose, accounting for the majority of global production. nih.govtandfonline.com Research in this area is focused on optimizing fermentation processes and enhancing the production capabilities of microbial strains.

The industrial synthesis of this compound is achieved through various microbial fermentation techniques, with submerged fermentation (SmF) being the most prevalent method, responsible for about 80% of worldwide production. scielo.broup.com Other methods include solid-state fermentation (SSF) and liquid surface fermentation (LSF). nih.govnih.gov Research focuses on optimizing these methods by manipulating various physical and chemical parameters to maximize yield and productivity. editverse.compakbs.org

Key factors influencing the fermentation process include:

Carbon Source: High concentrations of easily metabolizable sugars, such as sucrose (B13894) and glucose from sources like molasses or starch-based media, are crucial. nih.govmicrobenotes.com The initial sugar concentration is typically high (14-22%) to promote the accumulation of this compound. nih.gov

Nitrogen and Phosphate (B84403) Limitation: The production of this compound is a secondary metabolic process that is triggered under conditions of nitrogen and phosphate limitation. nih.govmdpi.com Limiting these nutrients inhibits fungal growth and redirects carbon flux towards the synthesis of the desired acid. mdpi.com

pH Control: An acidic environment, typically with a pH below 2.0-3.5, is optimal for production by A. niger. tandfonline.comscielo.br This low pH helps to inhibit the growth of contaminating microbes and prevents the formation of unwanted by-products like oxalic acid. tandfonline.comscielo.br

Aeration: As an aerobic process, a sufficient supply of oxygen is critical for the oxidation of carbohydrates and subsequent acid production. scielo.brnih.gov

Trace Elements: The concentration of trace metals is a critical factor. nih.gov While some metals are essential cofactors for enzymes, others, particularly manganese (Mn), must be kept at very low levels as they can inhibit acid accumulation. nih.gov Conversely, the addition of low-molecular-weight alcohols like methanol (B129727) can sometimes stimulate production. tandfonline.comnih.gov

| Fermentation Technique | Description | Advantages | Disadvantages |

| Submerged Fermentation (SmF) | Microorganisms are grown in a liquid nutrient broth within a closed bioreactor with continuous agitation and aeration. medwinpublishers.com | High yield and productivity, lower labor costs, easier control of process parameters, and suitability for large-scale production. scielo.broup.com | High energy consumption for aeration and agitation, potential for foaming. gsconlinepress.com |

| Solid-State Fermentation (SSF) | Microorganisms are cultivated on a solid, moist substrate in the absence of free-flowing water. gsconlinepress.com Agro-industrial residues are often used as substrates. scielo.br | Lower energy consumption, minimal waste generation, and potential use of low-cost waste materials. nih.govgsconlinepress.com | Difficult to control parameters like temperature and pH, lower yields compared to SmF. gsconlinepress.com |

| Liquid Surface Fermentation (LSF) | Fungi grow as a mycelial mat on the surface of a liquid medium without agitation. nih.gov | Simple technology, low energy costs as aeration and agitation are not required. gsconlinepress.com | Labor-intensive, long fermentation times, and sensitive to media composition changes. gsconlinepress.com |

A significant area of research is the enhancement of this compound production through the improvement of microbial strains, particularly A. niger. tandfonline.com These efforts range from classical mutagenesis to advanced metabolic engineering techniques.

Classical methods involve inducing random mutations using physical mutagens (like UV or gamma radiation) or chemical mutagens, followed by screening for overproducing strains. iaea.org Another classical technique is the use of parasexual cycles, such as diploidization and subsequent haploidization, to generate segregants with improved production characteristics. elsevierpure.com

More recently, metabolic engineering and synthetic biology have provided powerful tools for targeted genetic modifications. nih.govresearchgate.net These strategies aim to rationally design microbial cell factories for enhanced production. nih.gov Key research findings in this area include:

Overexpression of Key Enzymes: Increasing the expression of genes central to the this compound biosynthetic pathway, such as citrate (B86180) synthase, has been explored to boost production. nih.gov

Enhancing Precursor Supply: Strategies to increase the availability of precursors like oxaloacetate and acetyl-CoA are actively researched. nih.gov This can involve engineering the pyruvate (B1213749) carboxylase pathway.

Improving Sugar Transport: Overexpressing genes for high-affinity glucose transporters (e.g., HGT1) has been shown to improve sugar uptake, leading to higher final product concentrations. nih.gov One study reported a 7.3% increase in production, reaching 174.1 g/L, by overexpressing the HGT1 gene in an industrial A. niger strain. nih.gov

Eliminating By-product Formation: Deleting genes responsible for the synthesis of unwanted by-products, such as oxalic acid, can redirect carbon flux towards this compound. researchgate.net

Advanced Genome Editing: The development of the CRISPR/Cas9 system for A. niger has revolutionized strain improvement, allowing for highly efficient and precise genome-scale editing to optimize metabolic pathways for overproduction. nih.govresearchgate.netnih.gov

| Strain Improvement Strategy | Description | Example Research Finding |

| Random Mutagenesis | Inducing mutations using agents like UV or gamma radiation to screen for high-yield strains. | Isolation of mutant A. niger strains with significantly higher production capabilities compared to the wild type. iaea.org |

| Haploidization | Generating haploid segregants from diploid strains to select for individuals with superior production traits. | Prototrophic segregants showed variable but sometimes superior productivity in both shaking and solid-state cultures compared to parent strains. elsevierpure.com |

| Metabolic Engineering (Gene Overexpression) | Increasing the expression of specific genes to enhance metabolic flux towards the desired product. | Overexpression of a high-affinity glucose transporter (HGT1) in A. niger increased final citric acid concentration by 7.3%. nih.gov |

| Metabolic Engineering (Gene Deletion) | Removing genes for competing pathways to reduce by-product formation. | Deletion of the oxaloacetate acetylhydrolase gene (oahA) is a strategy to prevent the degradation of the precursor oxaloacetate. researchgate.net |

| CRISPR/Cas9 Genome Editing | A powerful tool for precise and efficient targeted modifications of the fungal genome to optimize production pathways. | CRISPR/Cas9 has been successfully applied in A. niger to facilitate targeted gene knockouts and pathway engineering for improved strain performance. nih.govresearchgate.net |

This compound is a central metabolite in the physiology of aerobic microorganisms, serving as a key intermediate in the tricarboxylic acid (TCA) cycle for energy production. mdpi.com In the context of its overproduction by A. niger, it is considered a product of "overflow metabolism" under specific nutrient-limiting conditions. nih.gov

In environmental ecology, particularly in soil microbiology, the exudation of this compound and other organic acids by plant roots and microbes plays a crucial role in the rhizosphere. pakbs.org It influences the bioavailability of essential nutrients, such as phosphorus and iron, by chelating them and making them more soluble and available for uptake by plants and other microorganisms. pakbs.orgresearchgate.net This process is a key aspect of plant-microbe interactions and nutrient cycling in soil ecosystems.

In Plant Science Research

In plants, this compound is not only a vital component of primary metabolism but also plays a significant role in mediating responses to various environmental stresses. nih.govresearchgate.net

The tricarboxylic acid (TCA) cycle, in which this compound is a key intermediate, is a cornerstone of carbon metabolism in all plant tissues. researchgate.netnumberanalytics.com This cycle is central to cellular respiration, providing a significant amount of ATP and reducing equivalents (NADH and FADH2) for the electron transport chain. researchgate.net Beyond energy production, the TCA cycle provides essential carbon skeletons for the biosynthesis of numerous other compounds, including amino acids. researchgate.net In non-photosynthetic tissues like roots, the TCA cycle is the primary source of energy. numberanalytics.com Research in this area investigates the regulation of this cycle and its integration with other metabolic pathways under various developmental and environmental conditions.

A growing body of research highlights the crucial role of this compound in helping plants cope with abiotic stresses. nih.govmdpi.comnih.gov Its exogenous application has been shown to improve plant resilience under conditions of high salinity, drought, and heavy metal toxicity. nih.govsemanticscholar.org

The mechanisms underlying this protective effect are multifaceted:

Heavy Metal Chelation: One of the most well-documented roles is in tolerance to heavy metal stress, particularly aluminum (Al) toxicity in acidic soils. researchgate.netnih.gov Plants can exude this compound from their roots, which then chelates toxic metal ions in the rhizosphere, preventing their uptake. researchgate.netnih.gov Internally, it can also form stable, less toxic complexes with heavy metals, which are then sequestered in vacuoles, away from sensitive metabolic processes. mdpi.comresearchgate.net

Nutrient Uptake: By chelating essential minerals like iron and phosphorus in the soil, this compound can enhance their availability and uptake, which is particularly important in nutrient-poor or high-pH soils. humboldt.edusemanticscholar.org

Antioxidant Defense: Abiotic stresses often lead to oxidative damage from reactive oxygen species (ROS). researchgate.net Treatment with this compound has been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POX), thereby mitigating oxidative stress. mdpi.comresearchgate.net

Osmoregulation: It can contribute to osmotic adjustment within plant cells, helping to maintain water balance under drought and salinity stress. researchgate.net

| Stress Type | Effect of this compound | Mechanism of Action |

| Heavy Metal Toxicity (e.g., Al, Pb, Cd) | Reduces metal uptake and toxicity, improves plant growth. nih.govnih.gov | Chelation of metal ions in the rhizosphere and within the plant, sequestration in vacuoles. mdpi.comresearchgate.net |

| Salinity Stress | Improves growth, yield, and physiological parameters. nih.gov | Enhances antioxidant defense systems, contributes to osmoregulation. semanticscholar.orgresearchgate.net |

| Drought Stress | Increases drought tolerance and productivity. nih.gov | Improves water retention, strengthens root systems, and enhances antioxidant activity. researchgate.netgrowsomething.ca |

| Nutrient Deficiency (e.g., P, Fe) | Enhances nutrient uptake and availability. researchgate.net | Decreases rhizosphere pH and chelates mineral ions, increasing their solubility and absorption. pakbs.orgresearchgate.net |

Applications in Phytoremediation Research for Heavy Metals

This compound, commonly known as citric acid, is a subject of significant research in the field of phytoremediation, specifically for the cleanup of soils contaminated with heavy metals. The primary mechanism investigated is its role as a chelating agent, which can enhance the bioavailability of heavy metals, thereby increasing their uptake by plants—a process known as phytoextraction.

Research has shown that the application of this acid to contaminated soil decreases the soil's pH. nih.govresearchgate.net This change in acidity, combined with the acid's ability to form stable, soluble complexes with metal ions, enhances the mobility of heavy metals such as lead (Pb) and cadmium (Cd). nih.govmdpi.com By forming these metal-citrate complexes, the acid effectively prevents the metals from being strongly adsorbed to soil particles, making them more available for absorption by plant roots. researchgate.netmdpi.com

Studies involving various plant species have demonstrated the efficacy of this approach. For instance, in experiments with radishes (Raphanus), the addition of this compound to the soil not only increased the uptake of Pb and Cd but also stimulated their transport from the roots to the shoots. nih.govsigmaaldrich.com This translocation is a critical factor for successful phytoextraction, as harvesting the above-ground biomass removes the accumulated metals from the site. The research indicated that the acid could transform cadmium into more transportable forms and may detoxify lead within the plant shoots by converting it into less toxic chemical forms. nih.govsigmaaldrich.com

Similar results have been observed in studies with Brassica napus (rapeseed), where the application of this compound enhanced the phytoextraction of cadmium. researchgate.net The acid's ability to alleviate the toxic effects of the metals on the plants is also a key area of investigation. It has been shown to improve plant growth, biomass, and photosynthetic efficiency in metal-stressed environments, partly by improving the uptake of essential nutrients. researchgate.netmdpi.com

| Plant Species | Heavy Metal(s) Studied | Key Research Finding | Reference |

|---|---|---|---|

| Radish (Raphanus) | Lead (Pb), Cadmium (Cd) | Application decreased metal adsorption in soil and stimulated transport from root to shoot. nih.govsigmaaldrich.com | nih.gov |

| Duckweed (Lemna minor) | Copper (Cu), Nickel (Ni), Lead (Pb) | Significantly increased the accumulation of Cu and Ni in the plant; enhanced Pb uptake at lower concentrations. mdpi.com | mdpi.com |

| Castor Bean (Ricinus communis) | Lead (Pb) | Improved plant growth and biomass under Pb stress and enhanced Pb accumulation, primarily in the roots. mdpi.com | mdpi.com |

| Rapeseed (Brassica napus) | Cadmium (Cd) | Enhanced Cd uptake and promoted plant growth under metal stress conditions. researchgate.net | researchgate.net |

Influence on Plant Nutrient Dynamics and Uptake

This compound plays a fundamental role in plant nutrient dynamics, an area of research that stems from its natural presence in root exudates. wur.nl Plants naturally release this organic acid into the rhizosphere (the soil region directly surrounding the roots) to modify the chemical environment and improve nutrient acquisition. nih.gov

One of the most studied aspects is its effect on phosphorus (P) availability. frontiersin.org Phosphorus is an essential macronutrient, but it is often present in soil in forms that are inaccessible to plants, such as calcium, iron, or aluminum phosphates. Research has demonstrated that this compound can mobilize soil phosphorus by chelating the metal cations (like Fe³⁺ and Al³⁺) that bind to phosphate. researchgate.netelsevierpure.com This action releases soluble phosphate into the soil solution, where it can be readily taken up by the plant roots. frontiersin.org Studies have shown that the efficiency of phosphorus mobilization can be significant, though it is influenced by factors like soil type and microbial activity, which can degrade the acid over time. frontiersin.org

Besides phosphorus, the acid also enhances the availability of essential micronutrients, particularly iron (Fe). nih.gov In alkaline soils, where iron solubility is very low, plants exude this acid to lower the rhizosphere pH and chelate Fe³⁺, making it soluble and available for uptake. nih.govgrowsomething.ca This strategy is crucial for plant survival in high-pH environments. The application of the acid can thus improve the uptake of various essential minerals by making them more soluble and easier for plants to absorb. growsomething.ca

In Materials Science and Engineering Research

Use as a Ligand for Nanoparticle Surface Functionalization

In nanotechnology, this compound is widely researched and utilized as a surface-modifying ligand for a variety of nanoparticles. nih.govacs.org Its molecular structure, featuring three carboxyl groups and one hydroxyl group, allows it to act as a multidentate ligand, meaning it can bind to the nanoparticle surface at multiple points. acs.org This strong, stable binding is crucial for preventing the aggregation of nanoparticles and ensuring their dispersion in a liquid medium, typically water. researchgate.net

The citrate ion (the deprotonated form of the acid) provides excellent surface binding to numerous materials, including metallic nanoparticles like gold and various metal oxide nanoparticles such as iron oxide (Fe₂O₃, Fe₃O₄), zinc oxide (ZnO), and titanium dioxide (TiO₂). acs.orgnih.gov By coating the nanoparticles, the citrate imparts a negative surface charge, which creates electrostatic repulsion between particles, further contributing to colloidal stability. researchgate.net This surface functionalization also confers water solubility to the nanoparticles. acs.org

Researchers are also exploring the synthesis of derivatives of this compound to create more versatile ligands. nih.gov For example, by attaching other functional groups (like an alkyne group) to the acid molecule, scientists can create a ligand that first binds strongly to a metal oxide surface and then allows for subsequent chemical reactions, such as "click" chemistry, to attach other molecules. nih.govacs.org This opens up possibilities for creating highly tailored, multifunctional nanoparticles for specific applications in fields like bioimaging and catalysis. nih.govrsc.org

| Nanoparticle Material | Role of the Ligand | Studied Application Area | Reference |

|---|---|---|---|

| Iron Oxides (Fe₂O₃, Fe₃O₄) | Stabilizer, provides surface carboxyl groups for further functionalization. nih.gov | Biomedical applications. nih.gov | acs.orgnih.gov |

| ZnO, TiO₂, WO₃ | Provides stable, multidentate binding for subsequent surface chemistry. nih.gov | Solid-state lighting, solar cells. acs.org | nih.govacs.org |

| Silica–graphene oxide (SiGO) | Enhances hydrophilicity and colloidal stability. jnsam.com | Enhanced oil recovery. jnsam.com | jnsam.com |

Role as a Binding Agent and Adhesive in Composite Material Development

Research into sustainable materials has highlighted this compound as a promising environmentally friendly binding agent for composite materials, particularly wood-based composites like particleboard and fiberboard. nih.govresearchgate.net This research is driven by the need to replace conventional synthetic resins, such as those based on formaldehyde, which raise health and environmental concerns. nih.gov

The adhesive properties of the acid are attributed to its ability to form ester bonds. nih.gov When heated with a lignocellulosic material like wood, the carboxyl groups of the acid react with the hydroxyl groups present in the wood's cellulose (B213188) and lignin. nih.govresearchgate.net Because the acid molecule has three carboxyl groups, it can form multiple ester linkages, creating a cross-linked polymer network that effectively binds the wood particles or fibers together. nih.gov

To enhance the performance of these bio-adhesives, the acid is often combined with other natural compounds, such as sugars (e.g., glucose, sucrose), sugar alcohols (e.g., sorbitol), or starches. researchgate.netascouncil.orgncsu.edu For example, a solution of the acid and sorbitol, when sprayed onto wood particles and hot-pressed, forms a polyester (B1180765) that acts as a strong, water-resistant adhesive. researchgate.net Studies have shown that boards made with these binders can meet the mechanical strength requirements for commercial use. ncsu.edu The optimal bonding strength is typically achieved at pressing temperatures around 180-200°C. nih.gov

Investigations in Metallic Material Corrosion Processes

The role of this compound in the corrosion of metallic materials is complex and has been shown to be highly dependent on the specific metal, the pH of the solution, and the presence of other chemical species. researchgate.netresearchgate.net It can act as either a corrosion inhibitor or a corrosion accelerant.

In the context of stainless steel, it is widely used as a passivating agent. advanceddeburring.combesttechnologyinc.com The passivation process involves treating the steel surface with a solution of the acid (typically 5-10% strength). advanceddeburring.combssa.org.uk This treatment removes free iron ions from the surface, which are often sites where corrosion initiates. besttechnologyinc.comfedsteel.com By removing the free iron, the process allows for the formation of a more uniform and robust chromium oxide layer, which is the passive film that gives stainless steel its characteristic resistance to corrosion. fedsteel.comcitrisurf.com This makes the surface less reactive to its environment. advanceddeburring.combesttechnologyinc.com

Conversely, for other metals or under different conditions, the acid can accelerate corrosion. researchgate.netresearchgate.net For example, in alkaline solutions, it can be a corrosion agent for metals like iron, copper, zinc, and tin. researchgate.net For aluminum alloys, it has been found to act as an effective corrosion inhibitor in strongly acidic or neutral salt solutions. jeeng.net Studies on steel have shown that while the acid is generally less corrosive than strong mineral acids like sulfuric acid, its effect is pH-dependent; increasing its concentration can enhance the protective passive film up to a certain point (around pH 4), after which further acidity can aggravate corrosion. researchgate.netscientific.net

Research into Citrate-Based Biomaterials (Synthesis, Properties, in vitro studies)

This compound is a foundational monomer in the synthesis of a class of biodegradable and biocompatible polymers known as citrate-based biomaterials. rsc.orgnih.gov These materials are extensively researched for biomedical applications, especially in tissue engineering and regenerative medicine. nih.govannualreviews.org

The synthesis typically involves a polycondensation reaction between the acid and a diol (a molecule with two hydroxyl groups), such as 1,8-octanediol. westlake.edu.cn This reaction, often performed through simple heating without the need for toxic catalysts, forms a polyester network. westlake.edu.cnpsu.edu The trifunctional nature of the acid monomer allows it to act as a cross-linking agent, creating an elastomeric (rubber-like) polymer network. westlake.edu.cn

A key advantage of these biomaterials is the tunability of their properties. By selecting different diols, adjusting the initial monomer molar ratio, or changing the polymerization conditions (e.g., temperature and time), researchers can control the material's mechanical properties (such as tensile strength and elasticity), degradation rate, and surface characteristics. westlake.edu.cnpsu.edunih.gov For example, poly(diol citrates) have been synthesized with tensile strengths up to 11.15 MPa and elongations as high as 502%. psu.edunih.gov

In vitro studies have confirmed that these materials are generally biocompatible, supporting cell attachment, proliferation, and differentiation. psu.eduresearchgate.net Furthermore, the materials themselves possess intrinsic beneficial properties. The release of citrate during degradation can provide energy to cells and aid in processes like bone regeneration. psu.edu Some citrate-based polymers have also been shown to have inherent antimicrobial and antioxidant properties, making them attractive for applications like wound dressings and medical implants where infection is a concern. rsc.organnualreviews.orgpsu.edu Research has demonstrated their potential for engineering soft tissues like blood vessels and cartilage, as well as for developing scaffolds for bone regeneration. nih.govwestlake.edu.cnpsu.edu

In Environmental Research and Bioremediation Studies

This compound, commonly known as citric acid, is a focal point of significant research in environmental science due to its biodegradable nature and its ability to interact with metal contaminants. Its application in the remediation of contaminated sites and the treatment of wastewater is a promising area of study, offering an eco-friendly alternative to harsher chemical methods.

Enhancement of Bioremediation Processes for Contaminants

The use of this compound has been shown to enhance bioremediation processes, particularly in the context of phytoremediation, a method that uses plants to extract pollutants from the soil. The acid acts as a chelating agent, which binds to heavy metals, increasing their solubility and availability for uptake by plants.

Research has demonstrated that the application of this compound to contaminated soil can significantly increase the phytoextraction of various heavy metals. For instance, studies have shown that it enhances the uptake of lead (Pb) and cadmium (Cd) by radish plants. sigmaaldrich.comnih.gov The acid works by lowering the pH of the soil, which in turn decreases the adsorption of these metals to soil particles and makes them more mobile. sigmaaldrich.comnih.gov Furthermore, it can alleviate the toxic effects of these metals on the plants and stimulate their transport from the roots to the shoots. sigmaaldrich.comnih.gov In the case of lead, this compound was found to mobilize it from less soluble forms into more bioavailable, exchangeable forms. rbcsjournal.org

Similar effects have been observed for other heavy metals and plant species. For example, the application of this organic acid has been found to promote the phytoremediation of lead by Pelargonium hortorum and to enhance the accumulation of cadmium, copper (Cu), and zinc (Zn) in Iris halophila. mdpi.com Research on Lemna minor (duckweed) also indicated that this compound increased the accumulation of nickel (Ni) and copper. mdpi.com The effectiveness of this enhancement is dependent on the concentration of the acid and the specific metals present. mdpi.com While it is a biodegradable and less toxic alternative to synthetic chelating agents like EDTA, its efficiency in decontaminating heavy metal pollution may not be as high in comparison. tandfonline.comresearchgate.net

The following table summarizes research findings on the enhanced phytoextraction of heavy metals using this compound.

| Plant Species | Contaminant(s) | Key Findings |

| Radish (Raphanus sp.) | Lead (Pb), Cadmium (Cd) | Decreased soil adsorption of Pb and Cd, alleviated metal toxicity, and stimulated transport from roots to shoots. sigmaaldrich.comnih.gov |

| Maize (Zea mays) | Lead (Pb) | A single application was more effective than split doses in enhancing Pb accumulation. Mobilized Pb from less soluble fractions. rbcsjournal.org |

| Sedum alfredii | Cadmium (Cd), Zinc (Zn) | Application of the acid improved the removal efficiency of Cd and Zn from the soil. researchgate.net |

| Duckweed (Lemna minor) | Copper (Cu), Nickel (Ni), Lead (Pb) | Higher concentrations of the acid significantly increased the accumulation of Cu and Ni. Enhanced Pb accumulation at various concentrations. mdpi.com |

| Iris halophila | Cadmium (Cd), Copper (Cu), Lead (Pb), Zinc (Zn) | Enhanced the accumulation and translocation of the metals. mdpi.com |

Applications in Wastewater Treatment Research

In the field of wastewater treatment, this compound serves multiple functions that contribute to the purification of contaminated water. Its properties as a weak organic acid, a chelating agent, and a biodegradable carbon source make it a versatile tool in various treatment processes. getwsu.com

One of the key applications is in the removal of mineral scale and the prevention of fouling in water systems. getwsu.com It is effective in breaking down calcium and magnesium build-ups. getwsu.com Furthermore, as a chelating agent, it binds to metal ions, which can help in their removal and prevent corrosion of equipment. getwsu.com Its ability to lower the pH of water is also utilized for pH control in industrial and municipal wastewater treatment. getwsu.com

Research has explored the use of wastewater from this compound production itself as a carbon source for biological nutrient removal in other wastewater treatment processes. jiangnan.edu.cnresearchgate.net This approach not only helps in treating the organic-rich wastewater from its production but also provides a cost-effective alternative to traditional carbon sources like sodium acetate (B1210297) for denitrification. jiangnan.edu.cn Studies have shown that the performance of this alternative carbon source is comparable to traditional ones in removing total nitrogen. jiangnan.edu.cn

Moreover, a copolymer synthesized from hydroxybutanedioic acid and this compound has been developed as a biodegradable inhibitor for calcium carbonate scale, showcasing its potential in preventing mineral scale deposits in industrial water systems. researchgate.net Anaerobic and aerobic treatment processes have been successfully employed to treat high-strength wastewater from this compound manufacturing, achieving high removal rates of chemical oxygen demand (COD) and nitrogen. epa.gov

The table below outlines the various applications of this compound in wastewater treatment research.

| Application | Mechanism/Role | Pollutant/Target |

| Scale Removal | Breaks down mineral deposits | Calcium and magnesium build-up |

| Chelating Agent | Binds to metal ions | Metal ions |

| pH Control | Lowers the pH of the water | High pH levels |

| Biological Nutrient Removal | Acts as a carbon source for microorganisms | Nitrogen and phosphorus |

| Scale Inhibition | A copolymer suppresses the growth of mineral scale | Calcium carbonate deposits |

Emerging Research Frontiers and Future Perspectives

Complex Metabolic Regulation and Cellular Signaling Pathways (Non-Clinical Focus)

Historically viewed as a simple metabolic intermediate, 2-hydroxypropane-1,2,3-tricarboxylic acid (citrate) is now recognized as a key signaling molecule that communicates the energy status of the cell and influences a variety of cellular processes. vaia.comnumberanalytics.com When cellular energy levels are high, citrate (B86180) accumulates and is exported from the mitochondria to the cytosol. researchgate.net In the cytosol, it acts as a potent allosteric inhibitor of phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis. vaia.comresearchgate.net This feedback mechanism effectively throttles glucose breakdown when the cell has an ample supply of energy. vaia.com

Beyond glycolysis, cytosolic citrate is a critical substrate for ATP-citrate lyase (ACLY), which cleaves it into acetyl-CoA and oxaloacetate. scientificarchives.com This cytosolic pool of acetyl-CoA is vital for two major processes:

Fatty Acid Synthesis: It serves as the primary building block for the synthesis of fatty acids. researchgate.netmdpi.com

Histone Acetylation: It is the source of acetyl groups for the acetylation of histones, an epigenetic modification that alters chromatin structure and regulates gene expression. mdpi.comnih.gov

This connection positions citrate as a crucial link between the cell's metabolic state and its genetic programming. Recent research has further expanded citrate's role as a signaling hub. In immune cells, for example, citrate metabolism is rewired upon activation to influence the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. scientificarchives.com In the bacterium Staphylococcus aureus, intracellular citrate accumulation acts as a signal that modulates the activity of regulatory proteins, thereby controlling central carbon metabolism, iron homeostasis, and virulence. plos.org Intermediates of the TCA cycle also participate in this complex signaling network; for instance, succinate (B1194679) and fumarate (B1241708) can inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which play roles in epigenetic regulation and cellular responses to hypoxia. mdpi.com

Table 1: Signaling Roles of this compound (Citrate)

| Cellular Process | Mechanism of Action | Consequence |

| Glycolysis Regulation | Allosteric inhibition of Phosphofructokinase-1 (PFK1). vaia.comresearchgate.net | Downregulation of glucose breakdown when energy is plentiful. |

| Gene Expression | Serves as the precursor for cytosolic acetyl-CoA, the substrate for histone acetylation. scientificarchives.comnih.gov | Links metabolic status to epigenetic control of gene transcription. |

| Lipid Metabolism | Provides acetyl-CoA for fatty acid synthesis via ATP-citrate lyase (ACLY). researchgate.netmdpi.com | Promotes energy storage as lipids when citrate levels are high. |

| Immune Response | Influences the production of prostaglandins, nitric oxide, and itaconate. scientificarchives.com | Modulates inflammatory and anti-inflammatory pathways in immune cells. |

| Bacterial Virulence | Acts as a signaling molecule to regulate protein activity (e.g., CcpE, Fur) in S. aureus. plos.org | Controls metabolic adaptation and expression of virulence factors. |

| Bone Remodeling | Functions as an energy source and signaling molecule for osteogenic differentiation. nih.gov | Regulates the balance between bone formation and resorption. |

Evolutionary and Phylogenetic Analyses of TCA Cycle Pathways

The TCA cycle is a fundamental component of metabolism in most life forms, from bacteria to eukaryotes, suggesting an ancient origin. nih.govbritannica.com Phylogenetic analyses of the enzymes that constitute the cycle provide insights into its evolutionary history. Evidence suggests that the genes encoding most TCA cycle enzymes in higher eukaryotes are located in the nucleus, having been acquired from the mitochondrial genome over the course of evolution. nih.govnih.gov

Comparative genomic and phylogenetic studies indicate that the modern, cyclic TCA pathway likely did not appear in its complete form from the outset. Instead, it is believed to have been assembled from pre-existing, more linear or branched pathways present in ancestral anaerobic bacteria. nih.govwikipedia.org One model suggests that prior to the endosymbiotic event that gave rise to mitochondria, the components of the TCA cycle may have operated as disconnected segments in both the host cell and the alphaproteobacterial endosymbiont. nih.govnih.gov The complete, unified cycle seen today would have emerged later, driven by gene duplication and transfer events. nih.gov

An alternative hypothesis posits that a reductive version of the TCA cycle (rTCA), which fixes carbon dioxide rather than releasing it, was one of the earliest autotrophic pathways. uv.es However, phylogenetic analyses of key enzymes unique to the rTCA cycle, such as citryl-CoA synthetase and citryl-CoA lyase, challenge this view. uv.esresearchgate.net These studies indicate that these enzymes likely evolved later and were spread through horizontal gene transfer, suggesting that a complete rTCA cycle was not present in the Last Universal Common Ancestor (LUCA). uv.esresearchgate.net It is more widely considered that the oxidative TCA cycle evolved from ancestral, non-cyclic pathways and that several alternatives may have existed before converging on the highly efficient cycle seen today. wikipedia.org

Integration with Metabolomics and Systems Biology Approaches

The advent of high-throughput technologies like metabolomics and the computational frameworks of systems biology have revolutionized the study of the TCA cycle. These approaches allow for a holistic view of the cycle's dynamics and its integration with the broader metabolic network of the cell. nih.gov

Metabolomics, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the precise and simultaneous quantification of all TCA cycle intermediates in diverse biological samples, including cells, tissues, and biofluids like plasma. nih.gov This has been instrumental in identifying how the levels of these intermediates fluctuate in response to different conditions and has led to their discovery as potential biomarkers for various physiological and pathological states. nih.govbevital.no For example, metabolomic studies have linked alterations in citrate and isocitrate levels to non-alcoholic fatty liver disease (NAFLD) and changes in succinate to cardiovascular disease. bevital.no

Systems biology integrates this metabolomic data with genomic, transcriptomic, and proteomic information to construct comprehensive models of cellular metabolism. nih.gov Techniques such as ¹³C-based metabolic flux analysis allow researchers to trace the flow of carbon atoms through the TCA cycle and connected pathways in real-time. nih.gov This provides a dynamic understanding of how cells reroute metabolic flux in response to stimuli or genetic perturbations. For instance, combining metabolome and transcriptome analyses in S. aureus revealed how citrate accumulation triggers widespread changes in gene expression and metabolic pathways, affecting the bacterium's pathogenicity. plos.org These integrated approaches are critical for unraveling the complex regulatory logic of central carbon metabolism and for identifying novel points of intervention.

Table 2: Applications of Metabolomics in TCA Cycle Research

| Application Area | Key Findings | Reference |

| Biomarker Discovery | TCA intermediates (succinate, fumarate, etc.) are altered in and serve as potential biomarkers for cancer, diabetes, and cardiovascular disease. | bevital.no |

| Metabolic Profiling | Quantitative methods (LC-MS/MS) allow for detailed profiling of TCA intermediates in various biological matrices like serum, plasma, and tissues. | nih.gov |

| Cellular Regulation | Integrated metabolome and transcriptome analyses show how citrate accumulation reprograms metabolism and gene expression in bacteria. | plos.org |

| Pathway Dynamics | ¹³C-tracing and flux analysis reveal how metabolic flow through the TCA cycle is rerouted under different physiological conditions. | nih.gov |

Exploration of Novel Functions and Research Directions in Diverse Biological Systems

Research continues to uncover surprising and novel functions for this compound and other TCA cycle intermediates, extending their relevance far beyond the mitochondrial matrix. These discoveries are opening up new avenues of investigation in diverse biological systems.

One of the most significant emerging areas is the role of TCA cycle metabolites in immunometabolism . It is now clear that metabolic reprogramming is a hallmark of immune cell activation. scientificarchives.com Intermediates like citrate, succinate, and itaconate (derived from cis-aconitate) act as signaling molecules that directly regulate immune responses. scientificarchives.comnih.gov For example, an accumulation of succinate in macrophages can promote a pro-inflammatory state by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.commdpi.com

Another major research frontier is the function of citrate in skeletal biology . The bone matrix is a massive reservoir of citrate. Recent studies show that citrate released during bone resorption is not just a waste product but serves as a key signal and energy source for osteoblasts (bone-forming cells), thereby directly linking bone destruction to new bone formation. nih.govnih.gov

Furthermore, the connection between the TCA cycle and epigenetics represents a paradigm shift in understanding cellular regulation. nih.gov As mentioned, citrate provides the acetyl-CoA for histone acetylation. nih.gov In addition, α-ketoglutarate is a mandatory co-substrate for enzymes that mediate DNA and histone demethylation, while succinate and fumarate are inhibitors of these same enzymes. mdpi.combevital.no This positions the TCA cycle as a central regulator of the epigenetic landscape, translating metabolic states into long-term changes in gene expression.

Future research is likely to focus on these non-canonical roles, exploring how TCA cycle intermediates function as systemic signaling molecules (or "metabokines") that mediate communication between different tissues and organs, influencing processes from immunity to development across the biological kingdoms. mdpi.com

Q & A

Q. How can researchers determine the purity of 2-hydroxypropane-1,2,3-tricarboxylic acid in laboratory settings?

- Methodological Answer : Purity assessment typically involves:

- Acid-Base Titration : Using standardized NaOH (0.1 M) with phenolphthalein as an indicator. The equivalence point corresponds to the neutralization of all three carboxylic acid groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm. Mobile phases often include a mixture of water and methanol (95:5 v/v) buffered with phosphate .

- Melting Point Analysis : Anhydrous citric acid melts at 153°C, while the monohydrate form decomposes at 100°C upon dehydration. Deviations >2°C indicate impurities .

Q. What are the optimal methods for synthesizing citric acid esters, such as dimethyl esters, for structural studies?

- Methodological Answer :

- Esterification : React citric acid with methanol (1:3 molar ratio) in the presence of H₂SO₄ (2% v/v) as a catalyst. Reflux at 65°C for 6 hours. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (1:1) mobile phase .

- Purification : Remove excess methanol under reduced pressure, then recrystallize the ester in cold diethyl ether. Confirm purity via gas chromatography-mass spectrometry (GC-MS) with a nonpolar column (e.g., DB-5) and temperature gradient (50°C to 250°C at 10°C/min) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate citric acid’s chelation efficiency for heavy metals in contaminated soils?

- Methodological Answer :

- Experimental Design :

Prepare soil samples spiked with Pb²⁺, Cd²⁺, or As³⁺ at known concentrations.

Apply citric acid solutions (0.1–1.0 M) and incubate for 24–72 hours.

Measure metal bioavailability using inductively coupled plasma mass spectrometry (ICP-MS) before and after treatment .

- Data Analysis : Compare chelation efficiency (%) using the formula:

Include controls with EDTA or other chelators for benchmarking .

Q. What advanced techniques are used to characterize the thermal decomposition products of citric acid?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 600°C at 10°C/min under nitrogen. Observe mass loss events at ~175°C (dehydration) and ~300°C (decarboxylation) .

- Coupled Techniques : Use TGA-DSC with evolved gas analysis (EGA) via Fourier-transform infrared spectroscopy (FTIR) or GC-MS to identify gaseous products (e.g., CO₂, H₂O, acetone derivatives) .

Q. How can citric acid analogs, such as 2-aminopropane-1,2,3-tricarboxylic acid, be synthesized and tested for enzyme inhibition?

- Methodological Answer :

- Synthesis : React citric acid with NH₃ under high-pressure conditions (5 atm) at 120°C for 12 hours. Purify via ion-exchange chromatography .

- Enzyme Inhibition Assays :

- Kinetic Studies : Measure β-lactamase activity using nitrocefin as a substrate. Monitor absorbance at 482 nm over time. Calculate IC₅₀ values using nonlinear regression .

- Co-Crystallization : Soak β-lactamase crystals in 10 mM analog solution for 24 hours. Resolve structures via X-ray crystallography (1.5–2.0 Å resolution) to identify binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.